molecular formula C16H14N2O2S B11174321 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B11174321
M. Wt: 298.4 g/mol
InChI Key: BORXBTHHJKTUJZ-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide: is a heterocyclic compound that features a thiazole ring fused with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the formation of the thiazole ring followed by its functionalization. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate to form an intermediate, which is then reacted with phenyl isothiocyanate to yield the desired thiazole derivative. This intermediate can then be coupled with furan-2-carboxylic acid under appropriate conditions to form the final compound .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the ethyl group at the 5-position of the thiazole ring. This structural feature can influence its biological activity and chemical reactivity compared to similar compounds. For example, the ethyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C16H14N2O2S/c1-2-13-14(11-7-4-3-5-8-11)17-16(21-13)18-15(19)12-9-6-10-20-12/h3-10H,2H2,1H3,(H,17,18,19)

InChI Key

BORXBTHHJKTUJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

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